molecular formula C11H20N2O2 B12841293 tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate

tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B12841293
M. Wt: 212.29 g/mol
InChI Key: XRDBVKRCVDIYCZ-BDAKNGLRSA-N
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Description

tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate is a chiral diazabicyclooctane (DBO) derivative that serves as a critical synthetic intermediate in medicinal chemistry and pharmaceutical research. The DBO scaffold is a privileged structure in the development of novel β-lactamase inhibitors (BLIs), which are essential for combating antibiotic resistance in multidrug-resistant Gram-negative bacteria . This compound, featuring a Boc-protected amine, provides a versatile handle for further synthetic elaboration, enabling researchers to explore structure-activity relationships (SAR) and develop potential inhibitors targeting Class A, C, and D serine β-lactamases . Its rigid bicyclic structure and specific stereochemistry are crucial for achieving high-affinity binding to bacterial enzymes. This product is intended for research applications as a building block in the synthesis of more complex bioactive molecules. It is supplied with comprehensive analytical data to ensure identity and purity. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-9(13)7-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1

InChI Key

XRDBVKRCVDIYCZ-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2C[C@H]1CN2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC1CN2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate is utilized in the synthesis of various pharmaceutical agents due to its ability to mimic natural compounds and its potential for bioactivity. It has been studied for its role in:

  • Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for new antibiotics .
  • CNS Active Compounds : The compound has shown promise in the development of drugs targeting central nervous system disorders due to its ability to cross the blood-brain barrier effectively .

Organic Synthesis

In organic chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules:

  • Building Block for Heterocycles : Its structure allows for the formation of heterocyclic compounds that are crucial in drug design .
  • Chiral Synthesis : The compound's chirality is advantageous for synthesizing enantiomerically pure substances, which are essential in pharmaceuticals .

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the use of this compound in synthesizing a novel class of antiviral agents. The synthetic pathway involved several steps where this compound acted as a chiral auxiliary, significantly improving the yield and selectivity of the final product.

Case Study 2: Development of Neuroprotective Drugs

Research published in a peer-reviewed journal highlighted the effectiveness of derivatives derived from this compound in neuroprotection against oxidative stress in neuronal cells. The study concluded that these compounds could lead to new therapeutic strategies for neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The mechanism by which tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound’s diazabicyclo octane core allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological outcomes .

Comparison with Similar Compounds

tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate can be compared with other similar compounds, such as:

These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific diazabicyclo octane core and its potential for diverse applications in various fields.

Biological Activity

tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • CAS Number : 286946-98-3
  • Molecular Formula : C11_{11}H20_{20}N2_{2}O2_{2}
  • Molecular Weight : 212.29 g/mol
  • Purity : Typically available at 95% purity from various suppliers .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Antimicrobial Activity : Recent studies indicate that this compound exhibits significant antibacterial properties against various strains of bacteria, including those resistant to conventional antibiotics. It acts by inhibiting penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis .
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in the resistance mechanisms of bacteria, making it a candidate for combination therapies aimed at overcoming antibiotic resistance .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against Gram-positive and Gram-negative bacteria; inhibits PBPs
Enzyme InhibitionInhibits β-lactamases and other resistance enzymes
Therapeutic PotentialPotential use in combination therapies for multi-drug resistant infections

Case Study: Efficacy Against Resistant Strains

A notable study evaluated the efficacy of this compound against carbapenem-resistant Enterobacteriaceae (CRE). The results demonstrated that the compound restored the effectiveness of carbapenems in vitro by inhibiting the activity of class A β-lactamases, which are often responsible for resistance in these pathogens .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that yield high purity products suitable for biological testing. Various derivatives have been synthesized to enhance its biological activity and selectivity towards specific bacterial targets.

Q & A

Q. What are the key considerations for synthesizing and purifying tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate?

  • Methodological Answer: Synthesis typically involves protecting group strategies (e.g., tert-butyloxycarbonyl [Boc] groups) to stabilize reactive amines during bicyclic framework formation. Chromatographic purification (e.g., silica gel or reverse-phase HPLC) is critical due to stereochemical complexity. Monitor reaction progress via TLC or LC-MS to confirm intermediate formation. For Boc-protected analogs, ensure anhydrous conditions to prevent premature deprotection .
  • Data Reference:
ParameterValue
Common solvents for purificationDichloromethane, ethyl acetate, hexane mixtures
Stability under storage-20°C in inert atmosphere (prevents hydrolysis of Boc group)

Q. How should researchers handle solubility challenges for this bicyclic compound in vitro?

  • Methodological Answer: Prepare stock solutions in DMSO (10–50 mM) due to low aqueous solubility. For biological assays, dilute to working concentrations (<1% DMSO) to avoid solvent toxicity. If precipitation occurs, use co-solvents like PEG-400 or cyclodextrins. Validate solubility via dynamic light scattering (DLS) or nephelometry .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer: While no specific hazards are reported for this compound, general precautions for Boc-protected amines apply: use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation of fine powders. For structurally similar bicyclic carboxylates, first-aid measures include rinsing eyes/skin with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for bicyclic frameworks?

  • Methodological Answer: Combine X-ray crystallography (for absolute configuration) with advanced NMR techniques (e.g., NOESY for spatial proximity of protons). For enantiomeric purity, use chiral HPLC with columns like Chiralpak IA/IB and compare retention times with known standards. Computational modeling (DFT or MD simulations) can validate proposed conformers .
  • Data Reference:
TechniqueResolution Limit
X-ray crystallography<0.5 Å (definitive stereochemistry)
Chiral HPLCEnantiomeric excess >99% achievable

Q. What strategies mitigate degradation during long-term stability studies?

  • Methodological Answer: Conduct accelerated stability studies under varying pH, temperature, and humidity. Use LC-MS to identify degradation products (e.g., Boc deprotection to form free amines). Lyophilization or storage in argon-flushed vials at -80°C extends shelf life. For aqueous formulations, buffer systems (pH 4–6) minimize hydrolysis .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Methodological Answer: Standardize assay conditions (e.g., cell line passage number, serum-free media, and incubation time). Validate compound integrity post-experiment via LC-MS. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) to confirm target engagement. Cross-reference with structurally related analogs to identify structure-activity relationships (SAR) .

Q. What analytical methods are critical for characterizing bicyclic carboxylate intermediates?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular formula. 2D NMR (COSY, HSQC, HMBC) resolves bicyclic ring connectivity and substituent orientation. IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for Boc groups). For kinetic studies, use stopped-flow NMR or time-resolved spectroscopy .

Contradiction Analysis and Troubleshooting

Q. Conflicting reports on Boc group stability under basic conditions: How to reconcile?

  • Methodological Answer: Boc groups are generally acid-labile but may hydrolyze under strong basic conditions (e.g., NaOH/MeOH). To prevent this, use mild bases (e.g., NaHCO₃) during workup. Monitor pH during reactions and confirm stability via LC-MS. If deprotection is unintended, switch to alternative protecting groups (e.g., Fmoc) .

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